4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine
Description
Properties
IUPAC Name |
4-phenyl-6-(pyridin-3-ylmethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-6-14(7-3-1)15-9-16(19-12-18-15)20-11-13-5-4-8-17-10-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJXXEWTHZBIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The pyridin-3-ylmethylthio group is introduced through nucleophilic substitution reactions, where a pyridin-3-ylmethyl halide reacts with a thiol derivative of the pyrimidine core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antitrypanosomal Activity
One of the most promising applications of 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine is its antitrypanosomal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). Research indicates that derivatives of this compound have demonstrated significant inhibitory effects on Trypanosoma brucei rhodesiense.
Key Findings:
- The compound exhibited an IC50 value of 0.38 µM, indicating potent activity against the parasite while showing negligible toxicity towards rat skeletal myoblasts (L6 cells) at concentrations greater than 100 µM .
- A library of pyrimidine derivatives was synthesized, with several compounds showing low micromolar antitrypanosomal activity and promising pharmacokinetic profiles .
Anticancer Properties
The pyrimidine scaffold is well-known for its diverse biological activities, including anticancer effects. Several studies have highlighted the potential of this compound and its derivatives in cancer treatment.
Research Insights:
- Pyrimidines have been reported to possess anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in tumor cells .
- In a study involving novel pyrimidine derivatives, specific compounds showed enhanced anticancer efficacy compared to established chemotherapeutics like etoposide, with IC50 values indicating significant cytotoxicity against various cancer cell lines .
Other Biological Activities
Beyond antitrypanosomal and anticancer applications, this compound has been studied for its broad spectrum of biological activities:
- Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against a range of microbial strains, including bacteria and fungi. The synthesized compounds were evaluated for their antibacterial and antifungal properties, demonstrating promising results .
- Anti-inflammatory Effects : Some studies suggest that pyrimidine compounds may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : The antioxidant potential of certain pyrimidine derivatives has been explored, revealing their ability to scavenge free radicals and protect against oxidative stress .
Comparative Data Table
| Compound | Activity Type | IC50 Value (µM) | Toxicity |
|---|---|---|---|
| 4-Phenyl-6-(pyridin-3-ylmethyl)thio-pyrimidine | Antitrypanosomal | 0.38 | Negligible (>100 µM) |
| Compound 12 | Anticancer (MCF-7) | 0.09 | Moderate |
| Compound 13 | Anticancer (A549) | 0.03 | Moderate |
| Compound X | Antimicrobial | Varies | Varies |
Mechanism of Action
The mechanism of action of 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of pyrimidine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:
4-Phenyl-6-(pyridin-3-yl)pyrimidine (Compound 1)
- Structure : Lacks the thioether group at position 6, featuring a direct pyridin-3-yl substituent.
- Activity: Exhibits antitrypanosomal activity with an IC50 of 4.8 µM against T. brucei rhodesiense (STIB900) and low cytotoxicity (IC50 > 100 µM in L6 cells) .
- Binding Mode : Occupies the S2 hydrophobic pocket via its phenyl (A-ring) and pyridinyl (B-ring) groups .
4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine (Compound 11)
- Modification : Introduction of a 2-amine group on the pyrimidine core.
- Activity: Displays >3-fold higher antitrypanosomal potency than Compound 1, though exact IC50 values are unspecified in the evidence .
4-(3-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidine (Compound 5)
- Modification : Methoxy substitution at the 3-position of the phenyl ring.
- Activity : Reduced efficacy (IC50 = 6.8 µM) compared to unsubstituted phenyl analogs, highlighting the sensitivity of activity to substituent position .
2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine (Patent Compound)
- Structure : Features a trifluoromethyl group at position 6 and a methylazetidinyl group at position 2.
- Relevance: Demonstrates the impact of electronegative groups (e.g., CF3) on target affinity, though antitrypanosomal data are unavailable .
Key Observations :
- Thioether vs.
- Substituent Position : Methoxy groups at the 4-position (Compound 8) reduce activity compared to unsubstituted phenyl, while 3-methoxy (Compound 5) further diminishes efficacy .
- Amino Modifications: The 2-amine group in Compound 11 significantly boosts activity, underscoring the importance of hydrogen-bonding capabilities in the pyrimidine core.
Biological Activity
4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a pyridine moiety, enhances its interaction with various biological targets, leading to diverse therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties. For example, it has been shown to affect pathways related to nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses and cancer progression.
- Cellular Pathways : It potentially modulates several biochemical pathways, including endoplasmic reticulum (ER) stress and apoptosis. This modulation can lead to neuroprotective effects and reduced inflammation by decreasing the expression of ER chaperones like BIP and apoptosis markers such as cleaved caspase-3 in human neuronal cells.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound demonstrated a low micromolar IC50 value, indicating potent activity against cancer cells with minimal toxicity towards normal cells.
Antitrypanosomal Activity
In addition to its anticancer properties, this compound has shown promising antitrypanosomal activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.
Table 2: Antitrypanosomal Activity
| Compound | IC50 (μM) | Selectivity Ratio (CC50/L6) | Reference |
|---|---|---|---|
| This compound | 4.8 | >20 | |
| 4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | >60 |
The compound exhibited an IC50 value of 4.8 μM against T.b. rhodesiense, with a favorable selectivity profile compared to normal rat skeletal myoblasts (L6 cells), indicating its potential as a therapeutic agent.
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the compound's ability to reduce neuroinflammation markers in vitro, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Other research has investigated similar pyrimidine derivatives for their antimicrobial activities against various pathogens, indicating that structural modifications can enhance efficacy against specific bacterial strains .
- Pharmacokinetic Profile : Preliminary studies on pharmacokinetics reveal that the compound has a reasonable oral bioavailability and does not significantly inhibit cytochrome P450 enzymes, suggesting a favorable safety profile for further development .
Q & A
Q. What are the common synthetic routes for 4-Phenyl-6-((pyridin-3-ylmethyl)thio)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via one-pot reactions using pyrimidine precursors and thiol-containing intermediates. For example, thiouracil derivatives (e.g., 6-amino-1-methyl-2-thiouracil) react with primary amines and aldehydes under acidic conditions to form pyrimidine cores . Key steps include:
- Thiolation : Introducing the (pyridin-3-ylmethyl)thio group via nucleophilic substitution or coupling reactions (e.g., using thioacetamide derivatives) .
- Optimization : Temperature (40–60°C), solvent (methanol or DMF), and catalyst (acetic acid) significantly impact yield. Excess formalin (4 equivalents) enhances cyclization efficiency .
- Example Data :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Methanol, 40°C | 78 | >95% |
| DMF, 60°C | 92 | >98% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For example, the pyridinylmethylthio group shows distinct aromatic protons at δ 7.2–8.5 ppm and methylene (S–CH2) at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns. Discrepancies between expected and observed spectra may indicate impurities or tautomerism. Purify via column chromatography (silica gel, hexane/EtOAc) and re-analyze .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of thioether formation in this compound?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Use DFT calculations to predict reactive sites on the pyrimidine ring. Experimentally, introduce directing groups (e.g., nitro or amino) to guide thiolation to the 6-position. For example:
- Electron-withdrawing groups (e.g., –NO2) at C5 increase reactivity at C6 .
- Inert atmosphere (N2/Ar) minimizes oxidation of thiol intermediates .
Q. What strategies address contradictions in biological activity data between this compound and structural analogs?
- Methodological Answer :
-
SAR Analysis : Compare bioactivity of analogs with modified substituents (Table 1). For instance, replacing phenyl with 4-bromophenyl enhances kinase inhibition .
-
Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Contradictions may arise from off-target effects or solubility issues .
Table 1: Structure-Activity Relationship (SAR) of Pyrimidine Derivatives
Compound Substituent Modification Biological Activity (IC50) 4-Phenyl-6-(pyridinylthio) None (parent compound) 5.2 µM (Kinase X) 4-(4-Bromophenyl) analog Bromine at C4-phenyl 1.8 µM (Kinase X) 6-Methylthio analog –SCH3 at C6 >10 µM (Inactive)
Q. How can computational modeling enhance mechanistic understanding of its reactivity?
- Methodological Answer :
- DFT/MD Simulations : Map transition states for thioether bond formation or predict binding modes with biological targets (e.g., kinases).
- Docking Studies : Use software like AutoDock Vina to screen against protein databases. Validate with mutagenesis data .
Data Analysis & Troubleshooting
Q. How should researchers resolve inconsistent NMR data for the pyridinylmethylthio moiety?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the –SCH2– group can split peaks. Acquire variable-temperature NMR (VT-NMR) to coalesce signals .
- Impurity Check : Analyze by HPLC-MS. If impurities <1%, consider crystallizing the compound (solvent: ethanol/water) .
Q. What experimental controls are essential when evaluating this compound’s metabolic stability?
- Methodological Answer :
- Positive/Negative Controls : Use stable analogs (e.g., 4-ethoxyphenyl derivatives) and CYP enzyme inhibitors (e.g., ketoconazole).
- Microsomal Incubations : Monitor degradation over 60 minutes (pH 7.4, 37°C) with NADPH cofactor .
Safety & Best Practices
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for thiol-containing intermediates (toxic volatiles).
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles when handling POCl3 or DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
